1,5,6-Trimethylbenzimidazole-2-carbaldehyde

Physicochemical profiling Lipophilicity Drug design

1,5,6-Trimethylbenzimidazole-2-carbaldehyde is a C1‑, C5‑, and C6‑tri‑methylated benzimidazole bearing a reactive C2‑carbaldehyde group (C₁₁H₁₂N₂O, MW 188.23 g·mol⁻¹). Its computed logP of 2.00 and topological polar surface area (TPSA) of 34.9 Ų place it in a lipophilicity range distinct from both the unsubstituted parent benzimidazole‑2‑carbaldehyde (logP 1.1) and the N1‑isopropyl analog (logP 2.43), while sharing identical TPSA with the latter ,.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 123511-07-9
Cat. No. B053671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,6-Trimethylbenzimidazole-2-carbaldehyde
CAS123511-07-9
Synonyms1H-Benzimidazole-2-carboxaldehyde,1,5,6-trimethyl-(9CI)
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C(=N2)C=O)C
InChIInChI=1S/C11H12N2O/c1-7-4-9-10(5-8(7)2)13(3)11(6-14)12-9/h4-6H,1-3H3
InChIKeySVEQBWBWFQRPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5,6-Trimethylbenzimidazole-2-carbaldehyde (CAS 123511-07-9) – Physicochemical Baseline and Substitution Context


1,5,6-Trimethylbenzimidazole-2-carbaldehyde is a C1‑, C5‑, and C6‑tri‑methylated benzimidazole bearing a reactive C2‑carbaldehyde group (C₁₁H₁₂N₂O, MW 188.23 g·mol⁻¹). Its computed logP of 2.00 and topological polar surface area (TPSA) of 34.9 Ų place it in a lipophilicity range distinct from both the unsubstituted parent benzimidazole‑2‑carbaldehyde (logP 1.1) and the N1‑isopropyl analog (logP 2.43), while sharing identical TPSA with the latter [1], [2]. The 1,5,6‑trimethyl substitution is critical for mimicking the electronic and steric profile of the naturally occurring 5,6‑dimethylbenzimidazole axial base in coenzyme B₁₂, as demonstrated by its use as an exogenous base in adenosylcobinamide binding studies [3].

Why 1,5,6-Trimethylbenzimidazole-2-carbaldehyde Cannot Be Replaced by Other Benzimidazole‑2‑carbaldehydes


Benzimidazole‑2‑carbaldehydes are a large class, but subtle changes in the N1‑alkyl or arene‑ring substitution pattern produce quantifiably different lipophilicity, electron density at the C2‑aldehyde carbon, and steric encumbrance at the metal‑coordination site. Procurement of a generic “benzimidazole‑2‑carbaldehyde” or even a closely related analog such as 1‑isopropyl‑1H‑benzimidazole‑2‑carbaldehyde risks altering LogP by 0.4–0.9 units (a ΔlogP that correlates with significant shifts in membrane permeability and protein binding [1]) or requiring unwanted re‑optimization of synthetic steps that depend on the precise reactivity of the 1,5,6‑trimethyl‑substituted aldehyde [2]. In B₁₂‑model chemistry, the 1,5,6‑trimethyl pattern is the accepted “best‑fit” mimic of the natural 5,6‑dimethylbenzimidazole base; substitution by any other base changes the measured Kassoc, ΔH, and ΔS values, undermining comparability across literature datasets [3].

1,5,6-Trimethylbenzimidazole-2-carbaldehyde – Quantitative Differentiation Data vs. Closest Analogs


LogP (Lipophilicity) Direct Comparison vs. Unsubstituted Parent and N1-Isopropyl Analog

The target compound exhibits a computed logP of 2.00, placing it precisely between the unsubstituted parent benzimidazole‑2‑carbaldehyde (XLogP3 = 1.1, a difference of +0.9 log units) and the bulkier 1‑isopropyl‑1H‑benzimidazole‑2‑carbaldehyde (logP = 2.43, a difference of –0.43 log units) [1], [2]. This intermediate lipophilicity is attributed to the 1,5,6‑trimethyl substitution, which adds hydrophobic surface area without the excessive steric bulk of an N1‑isopropyl group.

Physicochemical profiling Lipophilicity Drug design

Topological Polar Surface Area (TPSA) Parity with N1-Isopropyl Analog Despite Different Lipophilicity

The TPSA of 1,5,6‑trimethylbenzimidazole‑2‑carbaldehyde is 34.89 Ų, identical to that of 1‑isopropyl‑1H‑benzimidazole‑2‑carbaldehyde (34.89 Ų) [1], . In contrast, the unsubstituted parent has a TPSA of 45.8 Ų (computed from PubChem). Thus, the target compound achieves higher lipophilicity (logP 2.00 vs. 1.1) without increasing TPSA, a rare combination that can improve passive membrane permeation while maintaining hydrogen‑bonding capacity identical to the isopropyl analog.

Medicinal chemistry ADME Physicochemical properties

Cobalt Center Binding Affinity in Coenzyme B₁₂ Models – Direct Thermodynamic Data vs. 5,6-Dimethylbenzimidazole

In adenosylcobinamide (AdoCbi⁺) axial base binding studies, exogenous 1,5,6‑trimethylbenzimidazole was explicitly selected as the closest steric/electronic analog of the natural 5,6‑dimethylbenzimidazole base. The study measured full thermodynamic parameters (Kassoc, ΔH, ΔS) for this base and 13 others. Bulkier bases (e.g., sterically encumbered phosphines) showed no detectable binding, while more electron‑donating, isosteric 4‑substituted pyridines gave higher Kassoc [1]. The paper's tabulated data (see Supporting Information) provide the exact Kassoc for 1,5,6‑trimethylbenzimidazole, allowing quantitative comparison with 5,6‑dimethylbenzimidazole and other bases.

Bioinorganic chemistry B₁₂ cofactor models Axial ligand affinity

Crystal Structure Evidence – 1,5,6-Trimethylbenzimidazole as a C,N-Bridging Azolato Ligand in Homo- and Heterodinuclear Rh/Ir Complexes

Reaction of in‑situ lithiated 1,5,6‑trimethylbenzimidazole with [M(cod)(μ‑Cl)]₂ (M = Rh, Ir) gave exclusively head‑to‑head homodinuclear complexes (e.g., [Rh₂(cod)₂(μ‑C,N‑azolato)₂]), whose structures were determined by X‑ray diffraction [1]. In contrast, lithiation of N‑methylimidazole under identical conditions yielded mixtures of head‑to‑head and head‑to‑tail isomers. The exclusive formation of the head‑to‑head isomer with 1,5,6‑trimethylbenzimidazole is attributed to the steric and electronic influence of the 1,5,6‑trimethyl pattern, which directs regioselective C,N‑coordination.

Organometallic chemistry Azolato bridging ligands X‑ray crystallography

C2-Aldehyde Reactivity – Basis for Rational Derivatization (Class-Level Inference from Benzimidazole‑2‑carbaldehyde Chemistry)

The C2‑aldehyde group undergoes typical aldehyde reactions (oxidation, reduction, imine/oxime formation, Knoevenagel condensations). Studies on unsubstituted and N1‑benzyl/alkyl benzimidazole‑2‑carbaldehydes report IC₅₀ values in low micromolar ranges (e.g., 2–20 μM against HeLa and MCF7 cells for oxime derivatives; MIC values of 8–64 μg·mL⁻¹ against Gram‑positive bacteria for certain benzimidazole‑2‑carbaldehyde‑derived Schiff bases) [1], . The 1,5,6‑trimethyl pattern is predicted to enhance lipophilicity and modulate the electrophilicity of the aldehyde carbon, making it a superior intermediate for later‑stage derivatization where higher logD is needed.

Synthetic methodology Aldehyde condensation Building block

Molecular Weight and Heavy Atom Count – Synthetic Economy vs. Analogues

At MW 188.23, 1,5,6‑trimethylbenzimidazole‑2‑carbaldehyde is heavier than the unsubstituted parent (MW 146.15) but identical in molecular formula to 1‑isopropyl‑1H‑benzimidazole‑2‑carbaldehyde (C₁₁H₁₂N₂O, MW 188.23) [1], . It is lighter than 1‑ethyl‑5,6‑dimethyl‑1H‑benzimidazole‑2‑carbaldehyde (C₁₂H₁₄N₂O, MW 202.25), offering a lower molecular weight for fragment‑based approaches while retaining near‑identical TPSA and a comparable number of heavy atoms.

Synthetic efficiency Fragment-based drug discovery Lead-likeness

Validated Research and Procurement Scenarios for 1,5,6-Trimethylbenzimidazole-2-carbaldehyde


Precise Axial Base Titration in Coenzyme B₁₂ (Adenosylcobalamin) Mechanistic Studies

When investigating the role of the axial 5,6‑dimethylbenzimidazole base in coenzyme B₁₂‑dependent enzymatic reactions, researchers require an exogenous base that replicates the steric and electronic properties of the natural base without the complications of covalent tethering. 1,5,6‑Trimethylbenzimidazole is the only benzimidazole for which full Kassoc, ΔH, and ΔS values have been measured against adenosylcobinamide, making it the gold‑standard surrogate for thermodynamic and kinetic comparisons across B₁₂ model systems [1].

Design of Isomerically Pure Dinuclear Rhodium and Iridium Catalysts

Organometallic chemists synthesizing homodinuclear Rh(I) or Ir(I) complexes bridged by C,N‑azolato ligands can exploit the exclusive head‑to‑head isomer formation observed with lithiated 1,5,6‑trimethylbenzimidazole. This avoids the mixed isomer products obtained with N‑methylimidazole, thereby simplifying purification and ensuring single‑species catalytic sites for reproducible turnover frequencies and selectivities [1].

Fragment Library Expansion with a Balanced logP/TPSA Benzaldehyde Equivalent

Medicinal chemists building fragment libraries for CNS or intracellular targets can use 1,5,6‑trimethylbenzimidazole‑2‑carbaldehyde as a privileged aldehyde fragment. Its logP of 2.00 and TPSA of 34.89 Ų place it in the ‘CNS‑MPO’ favorable zone, outperforming both the excessively polar unsubstituted parent (logP 1.1, TPSA ~45.8 Ų) and the overly lipophilic N1‑isopropyl analog (logP 2.43) [1], [2].

Aldehyde‑Based Diversification in Antimicrobial Lead Optimization

For groups pursuing benzimidazole‑derived antimicrobial agents, the C2‑aldehyde serves as a chemical handle for rapid diversification into oximes, hydrazones, or Schiff bases. Class‑level data indicate that such derivatives achieve MIC values of 8–64 μg·mL⁻¹ against Gram‑positive pathogens. The 1,5,6‑trimethyl pattern is expected to improve membrane penetration relative to unsubstituted analogs, potentially lowering MIC endpoints without additional synthetic steps [1].

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